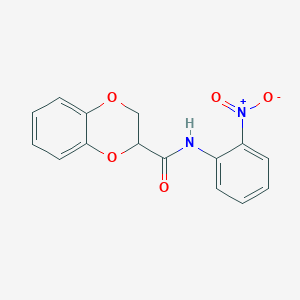![molecular formula C13H26N2O B5232744 [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5232744.png)
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol, also known as A-366, is a synthetic compound that has been developed as a selective agonist for the mu-opioid receptor. This receptor is a key target for the development of new pain medications, as it is involved in the regulation of pain perception and the modulation of the reward system in the brain. In
作用機序
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol works by binding to the mu-opioid receptor and activating it, leading to the inhibition of pain signaling in the central nervous system. This activation also leads to the release of dopamine in the brain, which is responsible for the rewarding effects of opioids. However, unlike traditional opioids, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol does not activate the beta-arrestin pathway, which is responsible for many of the negative side effects associated with opioid use, such as respiratory depression and physical dependence.
Biochemical and Physiological Effects:
Studies have shown that [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has a high affinity for the mu-opioid receptor and is able to produce potent analgesia in animal models of pain. It has also been shown to have a longer duration of action than traditional opioids, which may reduce the need for frequent dosing. Additionally, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has been shown to have a reduced potential for abuse and dependence compared to traditional opioids.
実験室実験の利点と制限
One major advantage of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol is its high selectivity for the mu-opioid receptor, which allows for more specific targeting of this receptor in lab experiments. Additionally, its reduced potential for abuse and dependence makes it a safer alternative to traditional opioids for use in animal studies. However, one limitation of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol. One area of research could focus on further exploring its mechanism of action and how it differs from traditional opioids. Additionally, studies could investigate the potential of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol for the treatment of other conditions, such as depression or anxiety, which are also influenced by the mu-opioid receptor. Finally, future research could focus on developing new analogs of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol with improved solubility and other pharmacological properties.
合成法
The synthesis of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol involves a multi-step process that begins with the reaction of 1-(1-propyl-4-piperidinyl)-2-bromoethane with pyrrolidine to form the intermediate 1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl)ethane. This intermediate is then reacted with formaldehyde and sodium borohydride to yield the final product, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has been primarily studied for its potential as a new pain medication. It has been shown to be highly selective for the mu-opioid receptor, which is the primary target for opioid pain medications. However, unlike traditional opioids, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol does not produce the same level of respiratory depression or physical dependence, which are major concerns with opioid use. This makes [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol a promising candidate for the development of safer and more effective pain medications.
特性
IUPAC Name |
[1-(1-propylpiperidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-14-9-5-12(6-10-14)15-8-3-4-13(15)11-16/h12-13,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALZMFJJONMUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Propylpiperidin-4-yl)pyrrolidin-2-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)
![3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5232684.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B5232691.png)
![2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)
![1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232710.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5232732.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232740.png)

![ethyl [5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5232753.png)
![1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]](/img/structure/B5232755.png)

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5232760.png)
![ethyl 1,7-dimethyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5232764.png)